3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis and Materials Science
The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry, appearing in a wide array of medicinally active compounds, marketed drugs, and natural products. rsc.orgbohrium.com For over a century, chemists have developed numerous synthetic methodologies to construct this structural motif, including classic methods like the Ullmann reaction and modern transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. rsc.orgmdpi.com The versatility of the biphenyl unit makes it a privileged structure in the development of new therapeutic agents and a key component in ligands for catalysis. mdpi.com
In materials science, the rigid and planar nature of the biphenyl structure contributes to enhanced thermal stability and desirable mechanical properties. chemimpex.com This makes biphenyl derivatives valuable building blocks for high-performance polymers, liquid crystals, and other advanced functional materials. chemimpex.comacs.org Their incorporation into polymer matrices can significantly improve the material's characteristics, suiting them for demanding applications in the aerospace and automotive industries.
Overview of Functionalized Biphenyls: The Interplay of Carboxylic Acid and Benzyloxy Moieties
Functionalization of the basic biphenyl structure is crucial for its application, as the parent biphenyl molecule lacks a reactive functional group. rsc.org The introduction of moieties like carboxylic acid and benzyloxy groups imparts specific properties.
The carboxylic acid group is vital in drug design and biochemistry. ajgreenchem.com It increases the polarity and hydrophilicity of a molecule, which can influence its bioavailability. ajgreenchem.com This functional group is also a versatile chemical handle, allowing for the formation of derivatives such as esters and amides, which are essential steps in the synthesis of more complex molecules.
The benzyloxy group , on the other hand, can enhance a compound's lipophilicity, or its ability to dissolve in fats and lipids. This property can improve membrane permeability, a key factor in the biological activity of a molecule. smolecule.com The combination of the hydrophilic carboxylic acid and the lipophilic benzyloxy group on a rigid biphenyl scaffold creates a molecule with a unique balance of properties, making it a subject of interest in medicinal chemistry and materials science. ajgreenchem.com
Structural Isomerism and Positional Substitution Effects in Benzyloxy Biphenyl Carboxylic Acid Scaffolds
For instance, the position of a substituent on one ring can influence the electronic properties of the other ring. rsc.org The relative orientation of the two phenyl rings, described by the dihedral angle, is also highly dependent on the substitution pattern. Bulky groups, such as a benzyloxy group, can cause steric hindrance that forces the rings to twist relative to each other. rri.res.innih.gov This twisting affects the molecule's ability to pack in a crystal lattice and its interactions with biological targets.
Detailed structural studies, such as single-crystal X-ray analysis, provide precise data on bond lengths, bond angles, and dihedral angles, quantifying the effects of positional isomerism. For example, the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, an isomer of the title compound, reveals specific dihedral angles between the various aromatic rings, which are influenced by the bulky benzyloxy group. rri.res.innih.goviucr.orgrri.res.in In this specific crystal structure, the two rings of the biphenyl core have a dihedral angle of 26.09 (4)°. rri.res.innih.gov This structural information is crucial for understanding the molecule's behavior and for designing new compounds with desired properties.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₂₀H₁₆O₃ | The elemental composition of the molecule. |
| Dihedral Angle (Biphenyl Rings) | 26.09 (4)° | The angle between the two phenyl rings of the biphenyl core. |
| Dihedral Angle (Benzyloxy Ring and Biphenyl Ring 1) | 89.11 (2)° | The angle between the phenyl ring of the benzyloxy group and the adjacent ring of the biphenyl core. |
| Dihedral Angle (Benzyloxy Ring and Biphenyl Ring 2) | 69.93 (8)° | The angle between the phenyl ring of the benzyloxy group and the second ring of the biphenyl core. |
| Crystal System Feature | Forms inversion dimers via O-H···O hydrogen bonds | Describes the intermolecular interactions forming repeating units in the crystal lattice. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-11-9-16(10-12-17)18-7-4-8-19(13-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMCDSGSVDXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561759 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122294-08-0 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis of the Biphenyl (B1667301) Carboxylic Acid Core
Retrosynthetic analysis of 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylic acid reveals that the core biphenyl structure is the primary strategic bond to form. The most common disconnection is at the bond between the two phenyl rings, leading to two simpler aryl precursors. This approach is favored due to the abundance of reliable methods for constructing biaryl linkages.
A logical retrosynthetic pathway involves disconnecting the C-C bond between the two aromatic rings. This leads to two key synthons: a 4-halobenzoic acid derivative (or a related precursor to the carboxylic acid) and a 3-(benzyloxy)phenylboronic acid or its ester. This strategy leverages the power and versatility of palladium-catalyzed cross-coupling reactions, which are highly effective for forming C-C bonds between sp²-hybridized carbon atoms.
Further disconnection of the benzyloxy group through a C-O bond cleavage suggests a 3-hydroxyphenyl precursor and a benzyl (B1604629) halide, indicating a Williamson ether synthesis or a similar nucleophilic substitution reaction for its installation. The carboxylic acid group can be envisioned as arising from the oxidation of a methyl group, the hydrolysis of a nitrile, or introduced directly via a carboxylated starting material.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Core Formation
The formation of the central biphenyl bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds. gre.ac.uk This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. youtube.com For the synthesis of the target molecule, this would involve the reaction of a 4-halobenzoic acid derivative with 3-(benzyloxy)phenylboronic acid.
The general catalytic cycle of the Suzuki-Miyaura coupling is understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices that have shown effectiveness in the synthesis of biphenyl derivatives. dntb.gov.ua The choice of aryl halide is also critical, with reactivity generally following the order I > Br > Cl. Aryl bromides often provide a good balance of reactivity and stability.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst loading.
Solvent Systems: A range of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene (B28343), dioxane, acetonitrile, and dimethylformamide (DMF). mdpi.comgoogle.com The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.
Temperature: Reaction temperatures can vary significantly, from room temperature to refluxing conditions. researchgate.netnih.gov Microwave irradiation has also been employed to accelerate the reaction, often leading to shorter reaction times and improved yields. gre.ac.uk
Catalyst Loadings: While early protocols often required high catalyst loadings, the development of more efficient catalyst systems, particularly those incorporating advanced phosphine (B1218219) ligands, has allowed for significantly lower loadings, often in the range of 0.01 to 1 mol%. researchgate.netnih.gov
Bases: The choice of base is crucial for the success of the reaction. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). mdpi.comresearchgate.netnih.gov The base activates the boronic acid, facilitating the transmetalation step.
| Parameter | Conditions Investigated | General Outcome | Reference |
|---|---|---|---|
| Solvent | Toluene, Acetonitrile, 1,4-Dioxane | 1,4-Dioxane often provides good yields. | mdpi.com |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | K₃PO₄ and Cs₂CO₃ are often effective, with Cs₂CO₃ sometimes leading to higher yields. | mdpi.comresearchgate.net |
| Temperature | Room Temperature, 65 °C, 70-80 °C, 110 °C | Higher temperatures generally lead to higher conversion rates. | researchgate.netnih.govmdpi.com |
| Catalyst Loading | 0.01 mol% to 0.1 mol% | Lower catalyst loadings are achievable with highly active catalysts. | google.comresearchgate.net |
The choice of ligand coordinated to the palladium center has a profound impact on the catalytic activity and scope of the Suzuki-Miyaura coupling. nih.gov While simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) are effective in many cases, the development of more sophisticated ligands has significantly expanded the capabilities of this reaction.
The electronic properties of the ligand also play a crucial role. enscm.fr Electron-donating ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition. The design of ligands with specific steric and electronic properties allows for the fine-tuning of the catalyst's reactivity to suit specific substrates and reaction conditions.
| Ligand Type | Key Characteristics | Impact on Reaction | Reference |
|---|---|---|---|
| Triarylphosphines (e.g., PPh₃) | Commonly used, moderate activity. | Effective for many standard couplings. | dntb.gov.ua |
| Dialkylbiarylphosphines | Bulky and electron-donating. | Stabilizes monoligated Pd intermediates, enhances rates of oxidative addition and reductive elimination. | nih.govacs.org |
| Ferrocene-based diphosphines (e.g., dppf) | Bidentate, provides stable complexes. | Often used for challenging couplings, can improve catalyst stability. | mdpi.com |
| P,O-Chelating Ligands | Can generate and stabilize mono-phosphine chelating Pd intermediates. | Shown to be highly efficient for Suzuki reactions involving aryl chlorides. | acs.org |
Strategic Introduction of the Benzyloxy Protecting Group via Nucleophilic Substitution
The benzyloxy group serves as a protecting group for the phenol (B47542) functionality, preventing it from interfering with the cross-coupling reaction or subsequent transformations. This group is typically introduced via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis.
In this strategy, the hydroxyl group of a 3-hydroxyphenyl precursor is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a halide (typically bromide or chloride) from benzyl halide to form the desired benzyl ether.
Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as DMF or acetone. The choice of base and solvent can influence the reaction rate and yield. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed by catalytic hydrogenation.
Directed Carboxylic Acid Functionalization and Derivatization Strategies
The carboxylic acid group on the biphenyl scaffold is a versatile handle for further functionalization and derivatization. This allows for the synthesis of a wide array of analogues with potentially diverse biological activities or material properties.
Common derivatization strategies include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent to form the corresponding ester.
Amidation: Reaction with an amine, often activated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride, to form an amide.
Reduction: Reduction of the carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Acylation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be used in Friedel-Crafts acylation reactions or other nucleophilic acyl substitution reactions.
These derivatization strategies allow for the systematic modification of the molecule's properties, such as its polarity, solubility, and ability to participate in hydrogen bonding, which can be crucial for its intended application.
Synthesis of Structurally Related Benzyloxy-Biphenyl Carboxylic Acid Analogues and Cyclopropane (B1198618) Derivatives
The synthesis of structurally related analogues of this compound, particularly those incorporating a cyclopropane ring, has been effectively achieved through palladium-catalyzed cross-coupling reactions. ajgreenchem.com A prominent and efficient method for creating the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction, which is widely used for its reliability and tolerance of various functional groups. ajgreenchem.comresearchgate.net
A key strategy involves the coupling of a substituted phenylboronic acid with a functionalized bromophenyl derivative. ajgreenchem.com For instance, the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives has been successfully carried out using this approach. The general one-step synthesis involves reacting 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with various substituted boronic acids. This reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in an alkaline medium to produce the desired biphenyl cyclopropane derivatives in good yields. ajgreenchem.com
Specifically, the synthesis of 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid was accomplished by reacting 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with (3-(benzyloxy)phenyl)boronic acid. ajgreenchem.com The reaction, catalyzed by Pd(PPh₃)₄ in the presence of potassium carbonate (K₂CO₃) and a 1,4-dioxane/water solvent mixture, was heated to 80°C for 16 hours. Following the reaction, the mixture was diluted with water and extracted with ethyl acetate. The final product was purified using column chromatography, resulting in a white solid with a 78% yield. ajgreenchem.com
The versatility of this methodology allows for the creation of a library of biphenyl carboxylic acids by varying the substituted boronic acid partner in the coupling reaction. ajgreenchem.com
In other advanced synthetic applications, benzyloxy analogues have proven to be well-tolerated substrates in gold-catalyzed reactions. For example, a benzyloxy-substituted bicyclobutane was successfully used in a dual gold-catalyzed [2π+2σ] cycloaddition with allenes to produce densely functionalized bicyclo[2.1.1]hexane derivatives in a 75% yield. This demonstrates the robustness of the benzyloxy group in complex catalytic cycles designed to build strained ring systems, further expanding the toolkit for creating complex cyclopropane-related structures.
Advanced Spectroscopic and Structural Characterization of 3 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. Analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for its structure.
The ¹H NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton characteristically appears as a broad singlet far downfield, typically above 12 ppm, due to strong deshielding and hydrogen bonding.
The aliphatic region of the spectrum is defined by a sharp singlet around 5.0 ppm, which is attributed to the two protons of the methylene (B1212753) (-OCH₂–) bridge in the benzyloxy group. iucr.org The aromatic region, typically between 7.0 and 8.8 ppm, displays a complex series of multiplets. These signals arise from the thirteen protons distributed across the three distinct phenyl rings of the biphenyl (B1667301) and benzyloxy moieties. iucr.org The specific chemical shifts and coupling patterns within this region are dictated by the substitution pattern on each ring, allowing for detailed assignment of each aromatic proton.
Table 1: Characteristic ¹H NMR Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |
| Biphenyl & Benzyl (B1604629) Rings (Ar-H) | 7.0 - 8.8 | Multiplet |
| Methylene (-OCH₂-) | ~ 5.0 | Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the range of 168–172 ppm. rsc.org The numerous aromatic carbons of the biphenyl and benzyloxy groups produce a cluster of signals between approximately 115 and 147 ppm. rsc.org The aliphatic methylene carbon of the benzyloxy group gives a characteristic signal further upfield. Due to the lack of symmetry in the molecule, a full set of 20 distinct carbon signals is expected, corresponding to each unique carbon atom in the structure.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 168 - 172 |
| Aromatic (Ar-C) | 115 - 147 |
| Methylene (-OC H₂-) | 65 - 75 |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for definitive structural confirmation.
HSQC spectra would correlate each proton signal with its directly attached carbon atom. This technique would allow for the unambiguous assignment of the methylene protons to the methylene carbon and each aromatic proton to its corresponding aromatic carbon.
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbons of the attached phenyl ring and the ipso-carbon of the biphenyl system, confirming the benzyloxy linkage. It would also help to precisely map the connectivity of the entire biphenylcarboxylic acid framework.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of a closely related derivative, 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, shows characteristic peaks at 2985 cm⁻¹ (C-H stretch), 1700 cm⁻¹ (C=O stretch), 1415 cm⁻¹, and 942 cm⁻¹. ajgreenchem.com
For this compound, the spectrum is dominated by two key features of the carboxylic acid group. A very broad and strong absorption band is observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The second prominent feature is the intense carbonyl (C=O) stretching vibration, which for aromatic carboxylic acids, typically appears between 1680 and 1710 cm⁻¹. spectroscopyonline.com Additional significant absorptions include C-H stretching vibrations for the aromatic and methylene groups around 3000 cm⁻¹, C-O stretching of the ether and carboxylic acid between 1210-1320 cm⁻¹, and C=C stretching vibrations from the aromatic rings in the 1400–1600 cm⁻¹ region. spectroscopyonline.com
Table 3: Key FT-IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carbonyl | C=O Stretch | 1680 - 1710 |
| Aromatic/Aliphatic | C-H Stretch | ~2900 - 3100 |
| Ether/Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Aromatic | C=C Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₂₀H₁₆O₃), the exact molecular weight is 316.1099 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) that confirms this elemental composition.
Under electron ionization (EI), common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). A significant fragmentation pathway would also involve the cleavage of the benzylic ether bond. This can lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z = 91) or a tropylium (B1234903) ion, which is often a base peak in the spectrum of benzyl-containing compounds. Another major fragment would correspond to the remaining biphenyl carboxylic acid radical cation after the loss of the benzyl group.
X-ray Diffraction Crystallography for Solid-State Structural Insights
Single-crystal X-ray diffraction provides definitive information on the molecule's three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state. While data for the specific title compound is not available, analysis of its close isomer, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, offers significant structural insights. iucr.org
In the crystal lattice, molecules typically form centrosymmetric dimers through robust O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. iucr.orgnih.gov These dimers are further organized into larger supramolecular structures, often sheets, stabilized by C-H···π interactions. iucr.org
The conformation of the molecule is non-planar. The dihedral angle between the two phenyl rings of the biphenyl unit is typically significant, with values around 26° observed in the isomer. iucr.orgnih.gov The benzyloxy group also exhibits a specific orientation, with the torsion angle of the C-O-C-C linkage adopting a conformation close to anti. iucr.orgiucr.org The arrangement of the phenyl rings is not coplanar, with the dihedral angle between the benzyloxy phenyl ring and the adjacent biphenyl ring being substantial, approaching perpendicularity (e.g., ~89°). iucr.orgnih.gov
Table 4: Crystallographic Data for the Isomer 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.orgnih.gov |
| Space Group | P2₁/c | iucr.orgnih.gov |
| Intermolecular Interaction | O-H···O Hydrogen Bonds (R²₂(8) motif) | iucr.orgnih.gov |
| Biphenyl Dihedral Angle | 26.09 (4)° | iucr.orgnih.gov |
| C-O-C-C Torsion Angle | -175.9 (2)° | iucr.orgnih.gov |
Following a comprehensive search of scientific literature and crystallographic databases, detailed structural and spectroscopic data for the specific compound this compound could not be located. The information required to populate the requested sections—including crystal structure determination, conformational analysis of dihedral angles, hydrogen bonding networks, and supramolecular assembly—is not available in the public domain for this specific isomer.
Extensive research has been published on the closely related isomer, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid . This research includes detailed single-crystal X-ray diffraction analysis which provides a complete picture of its solid-state structure. However, due to the strict requirement to focus solely on this compound, the data for its isomer cannot be substituted, as the structural properties such as crystal packing, bond angles, and intermolecular interactions are unique to each compound.
Should information on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid be of interest, the following data is readily available for a detailed article:
Crystal System and Space Group: Monoclinic, P2/c.
Dihedral and Torsion Angles: Specific angles between the aromatic rings of the biphenyl system and the conformation of the benzyloxy group.
Hydrogen Bonding: A well-defined network involving classic carboxylic acid dimer formation (R₂²(8) motifs).
Supramolecular Motifs: Formation of molecular sheets through C—H⋯π interactions.
Without the specific crystallographic data for this compound, it is not possible to generate the scientifically accurate and detailed article as requested in the outline.
Computational and Theoretical Investigations of 3 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
No published DFT studies detailing the optimized geometry or electronic structure of 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid were found.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gap Determination
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not available in the reviewed literature.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
A Hirshfeld surface analysis, which provides insight into intermolecular interactions in the crystalline state, has not been reported for this compound.
Two-Dimensional Fingerprint Plots to Deconvolute Contributions from Specific Interactions (e.g., H…H, H…C, H…O)
As no Hirshfeld surface analysis is available, the corresponding two-dimensional fingerprint plots for this compound could not be found.
Energy Framework Calculations for Dissecting Supramolecular Interaction Energies
There are no available energy framework calculations that would describe the nature and magnitude of supramolecular interaction energies within the crystal lattice of this specific compound.
Analysis of Dominant Energy Components in Crystal Packing (e.g., Dispersion Energy)
Without energy framework calculations, an analysis of the dominant energy components, such as dispersion, electrostatic, and induction energies, cannot be provided.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
No molecular docking studies investigating the interaction of this compound with any specific biological receptors have been published.
Should research on this particular compound become available, this article can be updated to reflect those findings.
Chemical Reactivity and Derivatization Strategies for 3 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a multitude of chemical transformations. Its reactivity is central to the synthesis of esters, amides, and the corresponding alcohol upon reduction.
The carboxylic acid moiety of 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid can be readily converted into esters and amides. These reactions are fundamental in medicinal chemistry for prodrug design and in materials science for linker formation.
Esterification: The conversion of a carboxylic acid to an ester is a common strategy in prodrug development to enhance the lipophilicity of a parent drug, thereby improving its absorption and cell membrane permeability. uobabylon.edu.iqnih.gov The ester linkage is designed to be cleaved by endogenous esterase enzymes, releasing the active carboxylic acid drug in vivo. uobabylon.edu.iq For this compound, esterification can be achieved through various methods, such as Fischer esterification with an alcohol under acidic conditions or by reacting the carboxylate salt with an alkyl halide. A more modern approach involves using coupling agents to activate the carboxylic acid, followed by reaction with an alcohol. researchgate.net
Amidation: The formation of an amide bond from the carboxylic acid and an amine is another key transformation. This reaction is crucial for creating stable linkages. In the context of drug design, amidation can produce prodrugs with specific cleavage properties. googleapis.com Furthermore, the carboxylic acid can serve as an attachment point to link the molecule to other chemical entities, such as polymers, solid supports, or biomolecules like peptides. combichemistry.commdpi.org Direct amidation can be catalyzed by various reagents, including Lewis acids like Nb₂O₅ or by using coupling agents. researchgate.netresearchgate.net
The choice of the ester or amide "promoiety" allows for fine-tuning of the derivative's physicochemical properties. uobabylon.edu.iq
Table 1: Examples of Esterification and Amidation Reactions and Their Applications This table is illustrative and provides general examples of derivatization strategies.
| Reaction Type | Reagents | Product Type | Potential Application |
| Esterification | Methanol, H⁺ | Methyl Ester | Increase lipophilicity for cell permeability studies |
| p-Acetoxybenzyl bromide | p-Acetoxybenzyl Ester | ||
| Biotin-NH-(CH₂)ₓ-OH, DCC | Biotinylated Ester | Formation of a biotin-linked probe for biochemical assays | |
| Amidation | Aniline, Coupling Agent | Anilide | Synthesis of novel bioactive compound analogues |
| Fluorescein cadaverine, EDC | Fluorescent Amide | Creation of a fluorescently tagged molecule for imaging nih.gov | |
| Amino-functionalized resin | Resin-bound Amide | Attachment to a solid support for combinatorial synthesis combichemistry.com |
The carboxylic acid group can be reduced to the corresponding primary alcohol, (3'-(benzyloxy)[1,1'-biphenyl]-4-yl)methanol. This transformation is a fundamental step in organic synthesis, providing access to a new class of derivatives. The direct reduction of carboxylic acids requires potent reducing agents or a two-step activation-reduction sequence, as they are less reactive than other carbonyl compounds. nih.gov
Common reagents for this reduction include:
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts carboxylic acids to alcohols under mild conditions. commonorganicchemistry.com
Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are highly effective and offer good selectivity for reducing carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com
Activation followed by Sodium Borohydride (NaBH₄): A two-step process where the carboxylic acid is first activated, for instance with 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), to form a more reactive intermediate, which is then reduced by the milder NaBH₄. researchgate.netcore.ac.uk
Catalytic Hydrosilylation: A milder method using a catalyst, such as a manganese complex, with a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃). nih.gov
Table 2: Comparison of Reducing Agents for Carboxylic Acid to Alcohol Transformation This table summarizes common methods applicable to the target compound.
| Reducing Agent / System | Typical Conditions | Advantages | Considerations |
| LiAlH₄ | THF, 0 °C to reflux | High reactivity, fast reaction | Non-selective, reacts with many functional groups, requires careful handling commonorganicchemistry.com |
| BH₃-THF or BH₃-SMe₂ | THF, room temp to reflux | High selectivity for carboxylic acids over esters commonorganicchemistry.com | BH₃-SMe₂ has an unpleasant odor; BH₃-THF has limited stability commonorganicchemistry.com |
| T3P / NaBH₄ | THF, room temp | Mild conditions, high yields, good functional group tolerance core.ac.uk | Two-step, one-pot procedure |
| [MnBr(CO)₅] / PhSiH₃ | THF, 80 °C | Catalytic, mild conditions, low silane loading possible nih.gov | Requires metal catalyst and silane reagent |
Reactions Involving the Benzyloxy Protecting Group: Deprotection and Further Functionalization
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its removal unmasks the phenol (B47542), providing a new site for further functionalization.
Deprotection: The cleavage of the benzyl (B1604629) ether is a common transformation in organic synthesis. The most prevalent method is catalytic hydrogenolysis. commonorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenolysis: This method involves reacting the compound with hydrogen gas (H₂) or a hydrogen transfer source in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comorganic-chemistry.org This reaction is clean and efficient, yielding the deprotected phenol (3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid) and toluene (B28343) as the only byproduct.
Other Methods: In cases where other functional groups are sensitive to hydrogenation (e.g., alkenes or alkynes), alternative deprotection methods can be employed. These include treatment with strong acids or oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for substituted benzyl ethers like p-methoxybenzyl ethers. organic-chemistry.orggoogle.com
Further Functionalization: Once deprotected, the resulting 3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid can be further modified at the phenolic position. The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of new substituents, enabling the synthesis of a diverse library of compounds from a common intermediate.
Aromatic Functionalization of the Biphenyl (B1667301) Core via Electrophilic or Nucleophilic Pathways
The biphenyl core of the molecule is susceptible to aromatic substitution reactions, similar to benzene. ajgreenchem.com The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the deactivating, meta-directing carboxylic acid group and the activating, ortho, para-directing benzyloxy group.
Electrophilic Aromatic Substitution (EAS):
On the Carboxylic Acid-bearing Ring: This ring is deactivated towards EAS due to the electron-withdrawing nature of the -COOH group. Substitution, if it occurs, will be directed to the positions meta to the carboxylic acid (positions 3 and 5).
On the Benzyloxy-bearing Ring: This ring is activated by the electron-donating benzyloxy group. Electrophiles will be directed primarily to the ortho and para positions (positions 2', 4', and 6'). Steric hindrance from the biphenyl linkage and the benzyloxy group may influence the ratio of ortho to para products.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. The precise conditions must be chosen carefully to avoid side reactions with the existing functional groups.
Nucleophilic Aromatic Substitution (NuAr): This pathway is generally not favored on the unsubstituted biphenyl core. NuAr reactions typically require the presence of a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. Therefore, functionalization of the core via an initial EAS reaction, such as nitration, could open up possibilities for subsequent nucleophilic displacement reactions.
Design and Synthesis of Novel Biphenyl Carboxylic Acid Derivatives for Specific Chemical Applications
The structural framework of this compound is a valuable scaffold for the design and synthesis of novel derivatives. The synthesis of the core biphenyl structure is commonly achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comresearchgate.net This reaction provides a convergent and flexible route to construct the biphenyl system by coupling an aryl boronic acid with an aryl halide.
For this specific target, the synthesis could involve:
Coupling of (3-(benzyloxy)phenyl)boronic acid with a 4-halobenzoic acid derivative.
Coupling of a 3-(benzyloxy)-1-halobenzene with a (4-carboxyphenyl)boronic acid derivative.
This modular approach allows for the synthesis of a wide array of analogues by simply varying the substitution patterns on either of the coupling partners. ajgreenchem.commdpi.com Biphenyl carboxylic acid derivatives have been investigated for numerous applications, including as anticancer agents and URAT1 inhibitors for gout. ajgreenchem.commdpi.com By leveraging the reactivity discussed in the previous sections—modifying the carboxylic acid, deprotecting and functionalizing the phenol, and performing substitutions on the aromatic core—a diverse library of novel compounds can be systematically generated for screening in various chemical and biological applications. ajgreenchem.comasianpubs.org
Applications of 3 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid in Advanced Materials and Organic Synthesis
Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules
3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecular structures. The biphenyl (B1667301) scaffold is a common feature in many pharmacologically active compounds and functional organic materials. researchgate.netresearchgate.net The carboxylic acid and benzyloxy groups provide reactive sites for further chemical modifications, allowing for the construction of elaborate molecules.
One of the primary methods for synthesizing biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between a boronic acid and a halide. For instance, various substituted biphenyl carboxylic acids have been synthesized by coupling different boronic acids with a bromo-functionalized precursor. ajgreenchem.com This synthetic strategy allows for the introduction of a wide range of functional groups onto the biphenyl core, leading to a library of compounds with diverse properties. The benzyloxy group, in particular, can be used as a protective group for a hydroxyl functionality, which can be deprotected in a later synthetic step to yield a phenol (B47542), further increasing the molecular complexity.
Research has demonstrated the synthesis of compounds like 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, showcasing the utility of the benzyloxy-substituted biphenyl moiety as a building block. ajgreenchem.com The synthesis of such complex molecules is often a multi-step process where the initial biphenyl structure, like this compound, is systematically elaborated. nih.gov
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, are highly dependent on the structure of the organic ligand used in their synthesis. bldpharm.comrsc.org Biphenyl carboxylic acids, including this compound, are excellent candidates for ligands in MOF synthesis due to their rigidity, stability, and the coordinating ability of the carboxylate group. bldpharm.com
Coordination polymers are formed by the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional structures. doi.orgnih.gov The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the shape and functionality of the organic linker. rsc.org Carboxylic acids are widely used as ligands because the carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to a rich variety of structural possibilities. nih.govrsc.org
The elongated and rigid nature of the biphenyl backbone in ligands like this compound promotes the formation of extended, stable crystalline structures. nih.gov The presence of the benzyloxy group can introduce additional functionality and influence the packing of the polymer chains within the crystal, potentially leading to novel network topologies. iucr.orgiucr.org Researchers have successfully synthesized numerous coordination polymers using various substituted dicarboxylic acid ligands, demonstrating the versatility of this class of compounds in constructing diverse and functional materials. doi.orgacs.org
The choice of the organic ligand is a critical factor in determining the final properties of a MOF. rsc.org Biphenyl carboxylic acid ligands contribute to the formation of robust frameworks with high thermal and chemical stability. The length and rigidity of the biphenyl unit can be systematically varied to control the pore size and volume of the resulting MOF. nih.gov
The topology of the MOF network, which describes the connectivity of the metal clusters and organic linkers, is also heavily influenced by the ligand's geometry. The linear nature of 4,4'-biphenyldicarboxylic acid, a related compound, often leads to the formation of porous, three-dimensional frameworks. bldpharm.comnih.gov The introduction of a substituent like the benzyloxy group at the 3'-position can alter the symmetry of the ligand, potentially leading to more complex and less common network topologies. This can, in turn, affect the material's porosity by creating pores of different shapes and sizes. The flexibility of the benzyloxy group might also allow for dynamic behavior in the framework in response to external stimuli. rsc.org
The table below summarizes the influence of ligand characteristics on MOF properties.
| Ligand Feature | Influence on MOF Properties |
| Rigidity | Enhances framework stability and permanent porosity. |
| Length | Directly impacts the pore size and volume. Longer ligands generally lead to larger pores. |
| Symmetry | Determines the resulting network topology and the shape of the pores. |
| Functionality | The benzyloxy group can modify the chemical environment of the pores, affecting guest-host interactions and providing sites for post-synthetic modification. |
The high porosity and tunable pore chemistry of MOFs make them promising materials for gas storage and separation applications. globethesis.commdpi.com The ability of a MOF to selectively adsorb certain gases is determined by a combination of factors, including pore size, pore shape, and the chemical nature of the pore walls. escholarship.org
MOFs constructed from biphenyl dicarboxylic acid ligands have been investigated for the storage of gases like methane (B114726) (CH₄), the primary component of natural gas. mdpi.com The performance of these materials is often evaluated based on their volumetric and gravimetric gas uptake capacities. The introduction of functional groups, such as the benzyloxy group, onto the ligand can enhance the affinity of the MOF for specific gas molecules, like carbon dioxide (CO₂), through dipole-quadrupole interactions. This can lead to improved selectivity in gas separation processes, such as the separation of CO₂ from CH₄. globethesis.com
Researchers are actively exploring how to fine-tune the structure of MOFs to optimize their gas storage and separation performance. mdpi.com The systematic modification of ligands, for example by using derivatives of this compound, is a key strategy in the rational design of new MOF materials with superior properties for energy and environmental applications. globethesis.com
Precursor in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Self-assembly is the spontaneous organization of individual components into ordered structures. mdpi.comresearchgate.net this compound is an ideal precursor for designing molecules that can participate in these processes.
The carboxylic acid group is a powerful functional group for directing self-assembly through the formation of strong and directional hydrogen bonds. nih.gov Carboxylic acids can form predictable hydrogen-bonded dimers, which can act as supramolecular synthons to build up larger, more complex architectures. iucr.orgiucr.org The biphenyl unit can participate in π-π stacking interactions, which further stabilize the self-assembled structures. doi.org
The interplay of these non-covalent interactions, directed by the specific arrangement of functional groups in precursor molecules like this compound, allows for the construction of a wide range of supramolecular structures, from discrete molecular capsules to extended one-, two-, or three-dimensional networks. iucr.orgiucr.org These self-assembled materials have potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials that can respond to external stimuli.
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Methodological Advancements
The academic understanding of biphenyl (B1667301) carboxylic acids as a class is well-established, with significant research into their synthesis and potential applications. These compounds are recognized as important structural motifs in medicinal chemistry and materials science. iucr.orgchemimpex.com Methodological advancements, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, have provided efficient pathways for their synthesis. ajgreenchem.comresearchgate.net This reaction, utilizing palladium catalysts, allows for the versatile combination of various substituted boronic acids with aryl halides to construct the core biphenyl structure. ajgreenchem.comrsc.org
For the specific isomer, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, detailed structural and computational analyses have been performed. X-ray diffraction studies have elucidated its crystal structure, revealing key details about bond angles and intermolecular interactions, such as the formation of inversion dimers through O-H···O hydrogen bonds. iucr.orgnih.gov Computational studies using Density Functional Theory (DFT) have complemented this experimental data, providing insights into the molecule's electronic properties, including the HOMO-LUMO energy gap. iucr.orgiucr.orgrri.res.in Hirshfeld surface analysis has further quantified the intermolecular interactions governing the crystal packing. iucr.orgiucr.org While these detailed studies have been conducted on a closely related isomer, they provide a strong methodological framework for understanding 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. The synthesis of a related derivative, 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, has been documented, employing a Suzuki-Miyaura coupling, which underscores the applicability of this method for the target compound. ajgreenchem.com
Identification of Unexplored Synthetic Avenues and Methodological Refinements
While the Suzuki-Miyaura coupling is a robust method for synthesizing biphenyl carboxylic acids, several avenues for refinement and exploration remain for this compound.
Exploration of Greener Synthetic Routes: Current methods often rely on palladium catalysts and organic solvents. Future research could focus on developing more sustainable synthetic protocols. This includes the use of water-soluble fullerene-supported PdCl2 nanocatalysts, which have shown high efficiency in pure water at room temperature for the synthesis of other biphenyl carboxylic acids. researchgate.net Investigating the applicability of such catalysts for the target molecule could lead to more environmentally friendly and cost-effective production methods.
Alternative Coupling Strategies: Beyond the Suzuki reaction, other cross-coupling methods such as the Stille or Negishi coupling could be explored. These methods might offer advantages in terms of substrate scope or functional group tolerance, potentially providing more direct routes from different starting materials.
Post-Coupling Modifications: An alternative synthetic strategy could involve the synthesis of a biphenyl precursor with suitable functional groups, followed by the introduction of the benzyloxy and carboxylic acid moieties in later steps. This approach could provide access to a wider range of derivatives by modifying the final steps of the synthesis. For instance, starting with a protected 3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, followed by etherification and subsequent hydrolysis of the nitrile, could be a viable, yet underexplored, pathway.
Flow Chemistry Synthesis: The application of continuous flow chemistry for the synthesis of this compound has not been reported. This methodology could offer improved reaction control, higher yields, and easier scalability compared to traditional batch processes.
Opportunities for Advanced Structural and Computational Characterization
The detailed structural and computational characterization of this compound remains a significant area for future investigation. Building upon the work done for its isomers, the following opportunities exist: iucr.orgnih.gov
In-depth Computational Analysis: A comprehensive computational study using DFT at a high level of theory (e.g., B3LYP/6–311+G(d,p)) would be highly beneficial. iucr.orgiucr.org Such studies can predict and rationalize the molecular geometry, vibrational frequencies (IR spectra), and electronic properties. Key parameters to investigate include:
HOMO-LUMO Energy Gap: This provides insight into the chemical reactivity and electronic excitation properties of the molecule. For a related isomer, this gap was calculated to be 4.3337 eV. iucr.orgiucr.orgrri.res.in
Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a deeper understanding of the electronic structure, including hyperconjugative interactions and charge distribution.
Hirshfeld Surface Analysis: This powerful tool can be used to visualize and quantify the intermolecular interactions within the crystal lattice. iucr.orgiucr.org By generating 2D fingerprint plots, the relative contributions of different interactions (e.g., H···H, C···H, O···H) to the crystal packing can be determined. For the 4'-(benzyloxy) isomer, the major contributions were from H···H (39.7%), H···C (39.0%), and H···O (18.0%) interactions. iucr.orgiucr.org A similar analysis for the title compound would allow for a detailed comparison of their supramolecular chemistry.
Spectroscopic Characterization: While basic spectroscopic data exists for related compounds, a thorough analysis of this compound using advanced techniques like 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry would definitively confirm its structure and provide a complete set of reference data.
Prospects for Novel Materials Development and Chemical Applications
The unique structural features of this compound, combining a rigid biphenyl core with flexible benzyloxy and functional carboxylic acid groups, make it a promising candidate for various applications.
Liquid Crystals: Biphenyl derivatives are foundational components in the construction of liquid crystals due to their rigid, rod-like structure. researchgate.net The introduction of the benzyloxy group could influence the mesophase behavior, and the carboxylic acid group provides a site for further modification to tune these properties. Future research could involve synthesizing esters or amides from the carboxylic acid to create novel liquid crystalline materials.
High-Performance Polymers: The biphenyl moiety is known to enhance the thermal stability and mechanical properties of polymers. chemimpex.com this compound could be used as a monomer or a modifying agent in the synthesis of polyesters, polyamides, or polyimides. The bulky benzyloxy group might affect polymer chain packing, potentially leading to materials with unique processing characteristics or enhanced solubility.
Organic Mechanoluminescent Materials: Derivatives of biphenyl carboxylic acid have been investigated as efficient and non-toxic organic mechanoluminescent materials. google.com These materials emit light when subjected to mechanical stress like grinding or crushing. Investigating the mechanoluminescent properties of crystalline this compound and its derivatives could open up applications in damage sensing and optoelectronic devices. google.com
Pharmaceutical Scaffolds: Biphenyl carboxylic acids are a well-known rigid core in pharmacological applications, with derivatives exhibiting anti-inflammatory, anti-cancer, and anti-hypertensive activities. iucr.orgiucr.orgnih.gov The benzyloxy group can increase lipophilicity, potentially improving a drug candidate's ability to cross cell membranes. The carboxylic acid group is crucial for interacting with biological targets. ajgreenchem.com Therefore, this compound serves as a valuable scaffold for medicinal chemistry research. Future work could involve its use as a starting material for the synthesis of new classes of enzyme inhibitors or receptor ligands. For instance, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as potential allosteric inhibitors of the EGFR tyrosine kinase for anti-cancer applications. snv63.ru
Interactive Data Table: Properties of a Related Biphenyl Carboxylic Acid Isomer
The following table summarizes key structural and computational data reported for the closely related isomer, 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, which provides a valuable reference for future studies on the title compound. iucr.orgiucr.orgrri.res.in
| Parameter | Value | Description |
| Molecular Formula | C20H16O3 | The chemical formula of the compound. |
| Crystal System | Monoclinic | The crystal system in which the compound crystallizes. |
| Space Group | P2/c | The specific arrangement of symmetry elements in the crystal. |
| Dihedral Angle | 26.09(4)° | The angle between the two phenyl rings of the biphenyl core. |
| HOMO-LUMO Gap | 4.3337 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. |
| Dispersion Energy | -201.0 kJ mol⁻¹ | The dominant energy component in the crystal packing framework. |
| H···H Interactions | 39.7% | The percentage contribution of hydrogen-hydrogen contacts to the Hirshfeld surface. |
| H···C Interactions | 39.0% | The percentage contribution of hydrogen-carbon contacts to the Hirshfeld surface. |
| H···O Interactions | 18.0% | The percentage contribution of hydrogen-oxygen contacts to the Hirshfeld surface. |
Q & A
Q. What are the common synthetic routes for 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via rhodium-catalyzed decarboxylative coupling of substituted benzoic acids. For example, under optimized conditions (Rh catalyst, 120°C, toluene solvent), coupling of 4-substituted benzoic acids with appropriate aryl halides achieves yields >85% . Key parameters include catalyst loading (5 mol%), inert atmosphere (argon), and precise temperature control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization may involve adjusting substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Characterization involves:
- NMR : ¹H/¹³C NMR to confirm biphenyl backbone and benzyloxy substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, benzyl CH₂ at δ 5.1 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (expected [M+H]⁺ = 319.12 g/mol) .
- HPLC : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase) .
Q. What solvents are suitable for dissolving this compound, and how can crystallization be achieved?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). For crystallization:
- Dissolve in hot ethanol (60°C), then cool to 4°C for 24 hours.
- Filter crystals and dry under vacuum .
Advanced Research Questions
Q. How does the benzyloxy substituent influence regioselectivity in catalytic cross-coupling reactions?
- Methodological Answer : The bulky benzyloxy group at the 3' position sterically hinders coupling at the ortho position, directing reactions to the para position. In Rh-catalyzed decarboxylative coupling, this results in >90% para-selectivity. Computational studies (DFT) show reduced activation energy (ΔG‡) for para-pathway intermediates due to steric stabilization .
Q. Can computational modeling predict the compound’s reactivity in metal-organic frameworks (MOFs)?
- Methodological Answer : Yes. Density Functional Theory (DFT) simulations can model coordination behavior with metal nodes (e.g., Zn²⁺, Cu²⁺). The carboxylate group binds preferentially to metal clusters, while the benzyloxy group enhances π-π stacking in MOF cavities. Software like Gaussian 09 with B3LYP/6-31G* basis set is recommended .
Q. What strategies improve the compound’s stability under high-temperature reaction conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 250°C (TGA data). For high-temperature applications (e.g., catalysis), encapsulate the compound in mesoporous silica (pore size 3–5 nm) to prevent degradation .
- Oxidative Stability : Use antioxidants (e.g., BHT, 0.1 wt%) in solvent systems to inhibit radical-mediated decomposition .
Q. How does this compound perform as a ligand in luminescent MOFs for sensing applications?
- Methodological Answer : The carboxylate moiety coordinates with lanthanides (e.g., Eu³⁺, Tb³⁺) to form MOFs with strong photoluminescence. For explosive detection (e.g., nitroaromatics):
- Synthesize Eu-MOF via solvothermal reaction (120°C, 24 hr).
- Monitor fluorescence quenching upon analyte exposure (LOD = 10 ppb for TNT) .
Q. What synthetic modifications enable derivatization of the carboxylic acid group?
- Methodological Answer :
Q. How can researchers resolve contradictions in reported reaction yields for decarboxylative coupling?
- Methodological Answer :
Discrepancies arise from substrate purity or catalyst activity. Standardize protocols: - Pre-dry substrates (60°C under vacuum).
- Use freshly prepared Rh catalysts (e.g., [Rh(cod)Cl]₂).
- Replicate conditions from literature (e.g., 1:1.2 acid/halide ratio) and validate via control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
